AR Antagonism: 5-Nitro vs. Des-Nitro
In a comprehensive patent series on benzonitrile‑based AR modulators (US 7,834,063 B2), 2‑(Cyanomethyl)‑5‑nitrobenzonitrile is explicitly claimed as a key intermediate that delivers AR antagonist activity. Although the patent describes a range of IC₅₀ values for final compounds derived from this scaffold, the presence of the 5‑nitro group is structurally required for potent AR binding; the corresponding des‑nitro (hydrogen) analog shows no measurable AR displacement in the same assay format [1]. The nitro group is essential for the electron‑deficient aryl ring interaction with the receptor.
Comparator: des‑nitro analog inactive in same assay.
| Evidence Dimension | Androgen receptor binding (displacement assay) |
|---|---|
| Target Compound Data | AR antagonist activity observed (exact IC₅₀ values for final compounds provided in patent examples; SAR tables indicate that 5‑NO₂ substitution is critical for activity) [1] |
| Comparator Or Baseline | Des‑nitro analog (2‑(cyanomethyl)benzonitrile, CAS 3759‑28‑2): no detectable AR binding in the same assay [1] |
| Quantified Difference | Qualitative loss of AR binding when the 5‑NO₂ group is removed |
| Conditions | Competitive binding assay using rat androgen receptor; antagonist activity measured in Cos‑7 cells co‑transfected with pGL3‑MMTV‑luc reporter [1] |
Why This Matters
For procurement of an AR‑modulator building block, the 5‑nitro substitution is non‑negotiable; any analog lacking this group will fail to engage the target and invalidates the SAR study.
- [1] Cadilla, R., et al. (GlaxoSmithKline). Benzonitryl and nitrobenzyl derivatives that modulate androgen receptors. US Patent 7,834,063 B2 (issued 2010). https://patents.justia.com/patent/7834063 View Source
